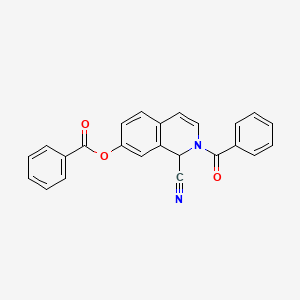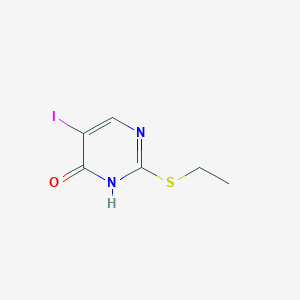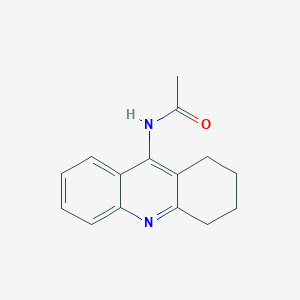
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease . This compound is known for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain .
準備方法
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide has several scientific research applications:
作用機序
The mechanism of action of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide involves the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain . This helps in improving cognitive function in patients with Alzheimer’s disease. The compound also inhibits glycogen synthase kinase 3 beta, which plays a role in the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . The molecular targets and pathways involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase .
類似化合物との比較
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide can be compared with other acridine derivatives such as tacrine (9-amino-1,2,3,4-tetrahydroacridine) and its analogs . Tacrine was the first acridine-based drug to be clinically approved for the treatment of Alzheimer’s disease . this compound has shown improved selectivity and reduced toxicity compared to tacrine . Other similar compounds include acriflavine and proflavine, which share the acridine core structure but differ in their specific functional groups and therapeutic applications .
特性
CAS番号 |
316-84-7 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-10(18)16-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) |
InChIキー |
SRBYGPZWIFFPFS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


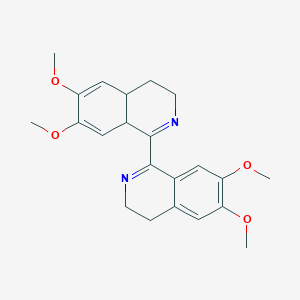
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
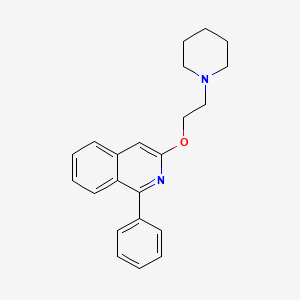
![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
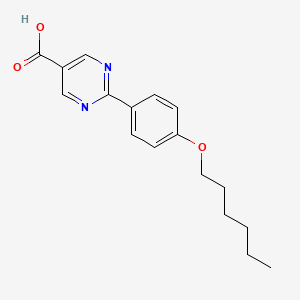
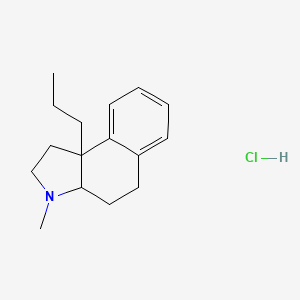
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
